tert-Butyl 3-(cyclooctylamino)propanoate
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Overview
Description
tert-Butyl 3-(cyclooctylamino)propanoate: is a chemical compound with the molecular formula C15H29NO2 and a molecular weight of 255.4 g/mol .
Preparation Methods
The synthesis of tert-Butyl 3-(cyclooctylamino)propanoate typically involves the reaction of tert-butyl acrylate with cyclooctylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl 3-(cyclooctylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles in the presence of appropriate catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(cyclooctylamino)propanoate has garnered interest in various scientific research areas due to its unique properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyclooctylamino)propanoate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 3-(cyclooctylamino)propanoate can be compared with other similar compounds such as:
- tert-Butyl 3-(2-cyanoethoxy)propanoate
- tert-Butyl 3-(cyclohexylamino)propanoate
These compounds share similar structural features but differ in their functional groups and specific applications.
Biological Activity
tert-Butyl 3-(cyclooctylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C_{13}H_{25}N_{1}O_{2}
- Molecular Weight : 227.35 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The incorporation of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Comparative Studies
Recent studies have compared the biological activity of this compound with other derivatives, particularly focusing on the effects of substituents on metabolic stability and efficacy.
Compound | Lipophilicity (log D) | Metabolic Stability | Biological Activity |
---|---|---|---|
This compound | 2.11 | Moderate | Active against specific targets |
CF3-cyclobutane analogue | 2.51 | Increased stability | Enhanced activity in certain assays |
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of this compound against Trichophyton mentagrophytes and Trichophyton rubrum. The compound demonstrated moderate effectiveness, with an IC50 value indicating significant antifungal activity.
- Cancer Research : In cancer models, the compound showed potential as an inhibitor of tumor growth, particularly in prostate cancer cell lines. The mechanism involves modulation of key signaling pathways associated with cell proliferation and apoptosis.
Research Findings
- Lipophilicity : The presence of the tert-butyl group significantly influences the lipophilicity of the compound, which is crucial for its absorption and distribution in biological systems. Studies indicate that replacing this group with more polar substituents can lead to decreased bioactivity due to reduced membrane permeability.
- Metabolic Stability : The metabolic stability of this compound is influenced by its structural characteristics. Research suggests that while it maintains moderate stability, modifications to the cyclooctyl moiety could enhance its resistance to metabolic degradation.
Properties
IUPAC Name |
tert-butyl 3-(cyclooctylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-15(2,3)18-14(17)11-12-16-13-9-7-5-4-6-8-10-13/h13,16H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQKKCVNCOKVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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